2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound is a triazole-thioacetamide derivative featuring a cyclohexyl group at the 4-position of the triazole ring and a pyridin-3-yl group at the 5-position.
Properties
Molecular Formula |
C22H25N5OS |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H25N5OS/c1-16-9-11-18(12-10-16)24-20(28)15-29-22-26-25-21(17-6-5-13-23-14-17)27(22)19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15H2,1H3,(H,24,28) |
InChI Key |
XUJNVQUYUXEWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the pyridinyl and cyclohexyl groups. The final step involves the attachment of the sulfanyl and acetamide groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promising results in biological assays, particularly in inhibiting the growth of certain cancer cell lines.
Medicine: Due to its triazole moiety, it exhibits antifungal, antibacterial, and anticancer activities, making it a candidate for drug development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it has been shown to induce apoptosis by activating caspase-3, a key enzyme in the apoptotic pathway. The compound’s triazole ring is crucial for binding to the active sites of enzymes, thereby inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
Substituent Impact on Physical Properties: Cyclohexyl-containing analogs (e.g., 6q in ) exhibit higher melting points (235°C) compared to allyl-substituted derivatives (e.g., 7b: 90°C), suggesting enhanced thermal stability due to bulky substituents .
Biological Relevance: Pyridin-3-yl derivatives (e.g., VUAA1) are implicated in insect olfactory receptor modulation, suggesting the target compound could share similar bioactivity . Antimicrobial activity is noted in cyclohexyl-indole-triazole conjugates (), though the target compound’s pyridinyl group may redirect its specificity .
Functional Group Analysis
- Triazole Core : The 1,2,4-triazole ring is a common scaffold in medicinal chemistry. Substituents at the 4-position (cyclohexyl vs. allyl/aryl) influence steric effects and electronic properties, altering binding affinities .
- Pyridine Position: Pyridin-3-yl (target) vs.
- Thioacetamide Linker : The sulfanyl group enhances metabolic stability compared to oxygen analogs, as seen in anti-exudative acetamides () .
Computational and Crystallographic Insights
- SHELX software () is widely used for crystallographic refinement of triazole derivatives, implying the target compound’s structure could be resolved similarly .
Biological Activity
The compound 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a triazole ring, pyridine moiety, and acetamide group. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, particularly in pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.46 g/mol. The structure features a sulfanyl linkage that connects the triazole and acetamide components, enhancing its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies suggest that This compound may exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures often demonstrate substantial antibacterial and antifungal properties.
- Antitumor Potential : The presence of the triazole and quinazoline moieties suggests potential anticancer activity.
- Anti-inflammatory Effects : Initial findings indicate possible anti-inflammatory properties, which warrant further investigation.
The unique combination of cyclohexane, pyridine, triazole, and acetamide groups in this compound imparts distinct chemical properties. The triazole ring is known for its ability to interact with various biological targets, potentially modulating enzyme activity or receptor interactions.
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics of this compound. Preliminary investigations could involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets.
- Enzyme Inhibition Studies : Assessing the inhibition of key enzymes relevant to disease pathways.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with This compound , which can provide insights into its potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(p-tolyl)-4H-1,2,4-triazol-3-thiol | Triazole ring with thiol group | Antibacterial and antifungal |
| 5-phenyltetrahydroquinazolinone | Quinazoline core with phenyl substitution | Antimicrobial |
| 1-cyclopropylfluoroquinolone | Fluoroquinolone structure | Strong antibacterial activity |
Case Studies and Research Findings
Research has indicated that compounds featuring triazole and quinazoline structures exhibit significant biological activities. For example:
- A study demonstrated that related triazole derivatives showed potent antibacterial effects against Gram-positive bacteria (IC50 values ranging from 0.5 to 5 µg/mL) .
- Another investigation into quinazoline derivatives revealed cytotoxicity against various cancer cell lines with IC50 values below 10 µM .
These findings suggest that This compound could similarly exhibit promising therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
